Retinoic acid ethyl ester-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

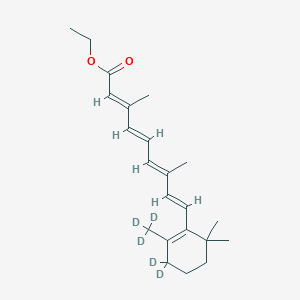

Structure

3D Structure

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2 |

InChI Key |

ZELWYCSDHIFMOP-LJQJTMCLSA-N |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H] |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Retinoic Acid Ethyl Ester-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid ethyl ester-d5 is a deuterated form of retinoic acid ethyl ester, a derivative of retinoic acid. Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including cell growth, differentiation, and embryonic development. Its effects are mediated through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, applications, and the methodologies for its use in research. Given its nature as a stable isotope-labeled compound, its primary application is as an internal standard in quantitative mass spectrometry-based analyses.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled analog of all-trans-retinoic acid ethyl ester. The deuterium labels provide a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications.

| Property | Value |

| Chemical Name | all-trans-Retinoic acid-d5 ethyl ester |

| Synonyms | (E)-Ethyl Retinoate-d5; 3,7-Dimethyl-9-(2,6,6-trimethyl-cyclohex-1-enyl)-nona-2,4,6,8-tetraenoic Acid-d5 Ethyl Ester |

| Molecular Formula | C₂₂H₂₇D₅O₂ |

| Molecular Weight | 333.52 g/mol |

| Appearance | Yellow to Orange Oil |

| Storage Conditions | 2-8°C, in an amber vial, under an inert atmosphere |

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of retinoic acid and its esters in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatographic separation, and ionization efficiency.

Synthesis of this compound

A likely approach involves a multi-step synthesis beginning with deuterated starting materials to introduce the deuterium atoms at specific positions, followed by the formation of the retinoic acid backbone, and concluding with an esterification reaction. One common method for esterification is the reaction of retinoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocols

The following sections outline typical experimental protocols where this compound would be used as an internal standard.

Sample Preparation for LC-MS/MS Analysis

The following is a general protocol for the extraction of retinoids from plasma, adapted for the use of this compound as an internal standard.

-

Spiking with Internal Standard : To a 200 µL plasma sample, add a known amount of this compound solution (e.g., 100 pg).

-

Acidification : Add 5 µL of 10 M hydrochloric acid to the plasma sample.

-

Protein Precipitation : Add 400 µL of methanol and vortex to precipitate proteins.

-

Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a new amber tube.

-

Liquid-Liquid Extraction : Add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.

-

Phase Separation : Allow the mixture to stand for 20 minutes at 4°C in the dark, then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Evaporation : Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS parameters for the analysis of retinoic acid and its esters.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid |

| Gradient | A suitable gradient to separate the analytes of interest |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Expected Mass Transitions for MRM:

While a specific mass spectrum for this compound is not publicly available, the expected precursor and product ions can be predicted based on its structure and the known fragmentation patterns of similar compounds.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Retinoic Acid Ethyl Ester | [M+H]⁺ ≈ 329.2 | Fragments corresponding to the loss of the ethyl group and subsequent fragmentations of the polyene chain. |

| This compound | [M+H]⁺ ≈ 334.2 | Fragments shifted by +5 Da compared to the non-deuterated analog. |

Retinoic Acid Signaling and Metabolism

To understand the biological context of the molecules being quantified, it is essential to be familiar with the retinoic acid signaling and metabolism pathways.

Retinoic Acid Metabolism

The synthesis of retinoic acid from retinol (Vitamin A) is a two-step enzymatic process.

Caption: Biosynthesis and degradation of retinoic acid.

Retinoic Acid Signaling Pathway

Retinoic acid exerts its effects by binding to nuclear receptors that regulate gene expression.

Caption: Retinoic acid nuclear receptor signaling pathway.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of retinoic acid in a biological sample using this compound as an internal standard.

Unveiling the Isotopic Precision of Retinoic Acid Ethyl Ester-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of Retinoic acid ethyl ester-d5. This deuterated analog of retinoic acid ethyl ester serves as a crucial internal standard for the accurate quantification of endogenous and administered retinoids in complex biological matrices.

Core Chemical and Physical Properties

This compound, a stable isotope-labeled version of retinoic acid ethyl ester, is an essential tool in pharmacokinetic and metabolic studies. Its key properties are summarized below.

| Property | Value | Source |

| Chemical Name | all-trans-Retinoic Acid-d5 Ethyl Ester | [1] |

| Synonyms | (E)-Ethyl Retinoate-d5, Ethyl (2E,4E,6E,8E)-9-(6,6-dimethyl-2-(methyl-d3)cyclohex-1-en-1-yl-3,3-d2)-3,7-dimethylnona-2,4,6,8-tetraenoate | [1] |

| CAS Number | 78995-96-7 | N/A |

| Molecular Formula | C₂₂H₂₇D₅O₂ | [1] |

| Molecular Weight | 333.52 g/mol | [1] |

| Appearance | Yellow to Orange Oil | [1] |

| Boiling Point (non-deuterated) | 439.5°C at 760 mmHg | N/A |

| Density (non-deuterated) | 0.968 g/cm³ | N/A |

| Storage Conditions | 2-8°C, Amber Vial, Under Inert Atmosphere | [1] |

| Solubility (non-deuterated form) | Soluble in DMSO (~20 mg/ml) and DMF (~20 mg/ml). Sparingly soluble in ethanol (~0.5 mg/ml) and aqueous solutions. | N/A |

Synthesis and Spectroscopic Characterization

Spectroscopic data is vital for confirming the identity and purity of the compound.

-

Mass Spectrometry: As a deuterated standard, the mass spectrum of this compound will show a characteristic mass shift compared to its non-deuterated counterpart, which is fundamental to its application in quantitative mass spectrometry-based assays.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The deuterium substitution will result in the absence of corresponding signals in the ¹H NMR spectrum and altered splitting patterns or absence of signals in the ¹³C NMR spectrum at the sites of deuteration.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the functional groups present, such as the C=O stretch of the ester and C=C stretches of the polyene chain. The C-D stretch vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches.

Experimental Protocols: Quantification of Retinoic Acid in Biological Samples

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of retinoic acid and its isomers in biological samples like plasma, serum, and tissue homogenates.[2][3]

Sample Preparation: Liquid-Liquid Extraction

-

Spiking: To a 200 µL plasma sample, add a known amount (e.g., 100 pg) of this compound as the internal standard.[3]

-

Acidification: Acidify the sample with 5 µL of 10 M hydrochloric acid.[3]

-

Protein Precipitation: Add 400 µL of methanol to precipitate proteins.[3]

-

Centrifugation: Centrifuge the sample for 10 minutes at 10,000 x g and 4°C.[3]

-

Extraction: Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate. Vortex for 10 seconds.[3]

-

Phase Separation: Allow the mixture to stand for 20 minutes at 4°C in the dark, then centrifuge for 10 minutes at 10,000 x g and 4°C to separate the aqueous and organic phases.[3]

-

Drying: The organic phase containing the analyte and internal standard is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a suitable solvent (e.g., acetonitrile/water/methanol mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of retinoic acid isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[2][3]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both the analyte (retinoic acid) and the internal standard (this compound) are monitored to ensure selectivity and sensitivity.[2][3]

Biological Context: The All-Trans Retinoic Acid Signaling Pathway

The quantification of all-trans retinoic acid (atRA) is critical due to its role as a potent signaling molecule that regulates a multitude of cellular processes, including cell growth, differentiation, and embryonic development. The signaling pathway of atRA is a well-characterized process.

Caption: Simplified schematic of the all-trans retinoic acid signaling pathway.

Experimental Workflow: Quantification Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative bioanalysis. The workflow ensures that variations during sample processing are accounted for, leading to highly accurate and precise results.

Caption: General workflow for the quantification of retinoic acid using a deuterated internal standard.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Retinoic Acid Ethyl Ester-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Retinoic acid ethyl ester-d5, a deuterated analog of a significant signaling molecule derived from vitamin A. This document details the synthetic pathways, analytical characterization methodologies, and the biological context of retinoic acid signaling, tailored for professionals in research and drug development.

Synthesis of this compound

A common strategy involves the synthesis of a deuterated β-ionone precursor, followed by chain elongation using methods like the Wittig reaction or Horner-Wadsworth-Emmons olefination, and finally, esterification of the resulting deuterated retinoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Deuterated β-Ionone-d5

The deuterium labels can be introduced at the C7 and C18 positions of the β-ionone ring. This can be achieved through various methods, including the use of deuterated starting materials or through exchange reactions. A feasible approach starts with the aldol condensation of deuterated acetone (acetone-d6) with citral.

-

Aldol Condensation: In a round-bottom flask, combine citral and an excess of acetone-d6. Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, dissolved in D2O. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting pseudoionone-d6 is then cyclized to β-ionone-d5 using a strong acid catalyst, such as sulfuric acid or phosphoric acid. The reaction is typically carried out at low temperatures to control the formation of isomers.

-

Purification: The crude deuterated β-ionone is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of all-trans-Retinoic acid-d5

The C13 side chain is built upon the deuterated β-ionone ring. The Wittig reaction is a powerful tool for this transformation.

-

Preparation of the Phosphonium Salt: React a suitable C5-halide synthon with triphenylphosphine to generate the corresponding phosphonium salt.

-

Wittig Reaction: Deprotonate the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, to form the ylide. React the ylide with deuterated β-ionone-d5. This reaction forms the carbon-carbon double bond, extending the side chain. The stereochemistry of the double bond can be influenced by the reaction conditions.

-

Further Elongation (if necessary): Depending on the initial synthons, a second chain extension step might be necessary to achieve the full C20 retinoid skeleton.

-

Oxidation: The terminal functional group is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as manganese dioxide followed by further oxidation or using a milder oxidant like silver oxide.

-

Purification: The resulting all-trans-Retinoic acid-d5 is purified by recrystallization or column chromatography.

Step 3: Esterification to this compound

The final step is the esterification of the deuterated retinoic acid with ethanol. The Fischer esterification is a common and effective method.

-

Reaction Setup: Dissolve all-trans-Retinoic acid-d5 in an excess of absolute ethanol. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the final product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. Both ¹H and ¹³C NMR are valuable. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic triplet splitting (due to C-D coupling) and a slight upfield shift compared to the non-deuterated analog.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for all-trans-Retinoic acid ethyl ester-d5

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (gem-dimethyl) | 1.03 (s, 6H) | 28.9 | |

| C2 | 1.45 (m, 2H) | 39.6 | |

| C3 | 1.62 (m, 2H) | 19.2 | |

| C4 | 2.02 (t, 2H) | 33.1 | |

| C5 | - | 129.8 | Deuterated position, no ¹H signal expected. |

| C6 | 6.15 (d, 1H) | 137.5 | |

| C7 | 7.02 (dd, 1H) | 130.4 | |

| C8 | 6.30 (d, 1H) | 139.3 | |

| C9-CH₃ | 2.37 (s, 3H) | 12.9 | |

| C10 | 6.12 (d, 1H) | 130.0 | |

| C11 | 7.75 (dd, 1H) | 137.9 | |

| C12 | 6.25 (d, 1H) | 134.8 | |

| C13-CH₃ | 2.02 (s, 3H) | 21.7 | |

| C14 | 5.80 (s, 1H) | 118.5 | |

| C15 (C=O) | - | 167.0 | |

| O-CH₂ | 4.15 (q, 2H) | 60.1 | |

| O-CH₂-CH₃ | 1.25 (t, 3H) | 14.3 | |

| C18 (C5-CD₃) | - | - | Deuterated methyl group. |

| C16, C17 (C1-gem-CH₃) | 1.03 (s, 6H) | 28.9, 28.9 | |

| C19 (C9-CH₃) | 2.37 (s, 3H) | 12.9 | |

| C20 (C13-CH₃) | 2.02 (s, 3H) | 21.7 |

Note: Predicted chemical shifts are based on data for similar non-deuterated retinoids and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and for assessing the level of isotopic enrichment. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide further structural confirmation.

Table 2: Mass Spectrometric Data for all-trans-Retinoic acid ethyl ester-d5

| Parameter | Value | Notes |

| Molecular Formula | C₂₂H₂₇D₅O₂ | |

| Molecular Weight | 333.52 g/mol | [1] |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Positive ion mode is typically used. |

| Parent Ion [M+H]⁺ | m/z 334.53 | |

| Key Fragment Ions | Predicted fragments would show a +5 Da shift compared to the non-deuterated analog. Common fragments for retinoic acid esters involve cleavage of the side chain. For example, a fragment corresponding to the loss of the ethyl ester group might be observed. | The fragmentation pattern of all-trans-retinoic acid-d5 shows a loss of the deuterated side chain.[2] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized this compound and for separating it from any isomers that may have formed during the synthesis. A validated HPLC method is essential for quality control.

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for retinoid analysis.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of methanol, water, and a small amount of acetic acid is often employed. For example, a mobile phase of methanol/water/acetic acid (85/15/0.5, v/v/v) can be used.[3]

-

Flow Rate: A typical flow rate is 1.0-1.5 mL/min.

-

Detection: UV detection at the λmax of retinoic acid esters (around 350 nm) is standard.

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

-

Standard: A certified reference standard of this compound should be used for peak identification and quantification.

Table 3: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.5 v/v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| UV Detection | 353 nm |

| Expected Retention Time | Approximately 9-12 minutes (will vary based on the specific system and conditions) |

Biological Context: Retinoid Metabolism and Signaling

Retinoic acid is a critical signaling molecule that regulates a wide array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[4] It exerts its effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Retinoid Metabolism and Synthesis Experimental Workflow

The biosynthesis of retinoic acid from vitamin A (retinol) is a tightly regulated two-step oxidation process. Deuterated analogs like this compound are invaluable tools for studying the kinetics and mechanisms of these pathways using techniques like LC-MS/MS.

Retinoic Acid Signaling Pathway

Retinoic acid diffuses into the nucleus and binds to RAR/RXR heterodimers that are bound to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding induces a conformational change in the receptor complex, leading to the recruitment of co-activators and the initiation of gene transcription.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with retinoids and their analogs. The use of deuterated standards like the one described herein is critical for advancing our understanding of the complex roles of retinoic acid in health and disease.

References

- 1. scbt.com [scbt.com]

- 2. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aseancosmetics.org [aseancosmetics.org]

- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

A Technical Guide to Retinoic Acid Ethyl Ester-d5 for Researchers and Drug Development Professionals

Introduction: Retinoic acid and its derivatives are crucial signaling molecules in a myriad of biological processes, including cell growth, differentiation, and embryonic development. Stable isotope-labeled analogs, such as all-trans-Retinoic acid ethyl ester-d5, serve as indispensable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry. This technical guide provides an in-depth overview of all-trans-Retinoic acid ethyl ester-d5, including supplier information, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Supplier and Product Information

A number of chemical suppliers offer all-trans-Retinoic acid ethyl ester-d5 for research purposes. While specific details such as lot-to-lot purity and isotopic enrichment require direct inquiry or access to a certificate of analysis, the following table summarizes publicly available information from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | all-trans-Retinoic Acid-d5 Ethyl Ester | 78995-96-7 | C₂₂H₂₇D₅O₂ | 333.52 |

| LGC Standards | all-trans-Retinoic Acid-d5 Ethyl Ester | Not specified | Not specified | Not specified |

| MyBioSource | All Trans Retinoic Acid D5 Ethyl Ester | Not specified | Not specified | Not specified |

| Pharmaffiliates | all-trans-Retinoic Acid-d5 Ethyl Ester | 78995-96-7 (E/Z mixture) | C₂₂H₂₇D₅O₂ | 333.52 |

| Adva Tech Group Inc. | 13-cis-Retinoic Acid-d5 Ethyl Ester | Not specified | Not specified | Not specified |

Note: Researchers should always obtain a lot-specific Certificate of Analysis from the supplier to confirm purity, isotopic enrichment, and other quality control parameters.

Physicochemical Properties

| Property | Value |

| Appearance | Yellow to Orange Oil[1] |

| Storage Conditions | 2-8°C, in an amber vial, under an inert atmosphere[1] |

| Shipping Conditions | Ambient[1] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |

Synthesis of all-trans-Retinoic Acid Ethyl Ester-d5

The synthesis of all-trans-Retinoic acid ethyl ester-d5 can be approached by adapting established methods for the synthesis of retinoic acid and its derivatives. A common strategy involves the Wittig or Wittig-Horner reaction to construct the polyene chain, followed by esterification. Deuterium atoms are typically introduced using deuterated starting materials.

Disclaimer: The following is a generalized synthetic protocol based on literature precedents and should be adapted and optimized by a qualified synthetic chemist.

Experimental Protocol:

-

Synthesis of a Deuterated C15-Phosphonate: A suitable C15-phosphonate precursor bearing the deuterated trimethylcyclohexenyl ring is synthesized. The deuterium labels can be incorporated at the C2-methyl and C3 positions of the cyclohexene ring through methods described in the literature.

-

Wittig-Horner Reaction: The deuterated C15-phosphonate is reacted with a suitable C5-aldehyde component (e.g., 3-methyl-2-butenal) in the presence of a strong base (e.g., sodium hydride) to form the all-trans-retinoate carbon skeleton.

-

Esterification: The resulting all-trans-retinoic acid-d5 is then esterified with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a coupling agent (e.g., DCC/DMAP) to yield all-trans-Retinoic acid ethyl ester-d5.

-

Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The isotopic enrichment should be determined by mass spectrometry.

References

An In-depth Technical Guide on Retinoic Acid Ethyl Ester-d5 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of biological processes, including cell proliferation, differentiation, and embryonic development. Its potent effects are mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors. Given its central role in physiology and its therapeutic applications in dermatology and oncology, understanding the metabolic fate of retinoic acid is of paramount importance.

Stable isotope-labeled internal standards are indispensable tools in modern metabolic research, enabling precise and accurate quantification of endogenous and exogenous compounds in complex biological matrices. Retinoic acid ethyl ester-d5 (RAEE-d5) has emerged as a valuable tracer and internal standard for studying the pharmacokinetics and metabolism of retinoic acid. The ethyl ester form can facilitate cellular uptake and is readily hydrolyzed by intracellular esterases to release retinoic acid, effectively tracing the metabolic pathways of its non-deuterated counterpart. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from endogenous retinoids by mass spectrometry.

This technical guide provides a comprehensive overview of the application of RAEE-d5 in metabolic studies, including detailed experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Retinoic Acid Signaling and Metabolism

The biological effects of retinoic acid are initiated by its binding to RARs, which form heterodimers with RXRs.[1] This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] The synthesis and degradation of retinoic acid are tightly regulated to maintain cellular homeostasis. Retinol (vitamin A) is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[3][4] The catabolism of retinoic acid is primarily mediated by cytochrome P450 enzymes, leading to the formation of more polar metabolites that are subsequently eliminated.[5]

Retinoic Acid Signaling Pathway

The canonical pathway for retinoic acid signaling begins with the cellular uptake of retinol. Inside the cell, retinol is converted to all-trans retinoic acid (atRA) through a two-step enzymatic process. atRA then translocates to the nucleus and binds to the RAR-RXR heterodimer, leading to the recruitment of co-activators and the initiation of target gene transcription.

Application of this compound in Metabolic Studies

RAEE-d5 serves two primary purposes in metabolic research: as a tracer to study the metabolic fate of retinoic acid and as an internal standard for accurate quantification.

-

Metabolic Tracer: When introduced into a biological system, RAEE-d5 is processed by cellular machinery similarly to its endogenous, non-labeled counterparts. By tracking the appearance of deuterated metabolites over time, researchers can elucidate metabolic pathways, determine rates of conversion, and identify novel metabolites. The ethyl ester form is readily hydrolyzed by cellular esterases to retinoic acid-d5, which then enters the metabolic cascade.[6]

-

Internal Standard: In quantitative mass spectrometry, an ideal internal standard should have similar chemical and physical properties to the analyte of interest but a different mass. RAEE-d5 is an excellent internal standard for the quantification of endogenous retinoic acid and its metabolites. It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The known concentration of the added RAEE-d5 allows for accurate correction of analytical variability, leading to precise and reliable quantification.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the use of RAEE-d5 in in vitro and in vivo metabolic studies.

In Vitro Metabolism of RAEE-d5 in Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of RAEE-d5 in a controlled in vitro environment.

Materials:

-

This compound (RAEE-d5)

-

Pooled human or rodent liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration of 0.5-1.0 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add RAEE-d5 (final concentration typically 1-10 µM) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins and stop enzymatic activity.

-

Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Quantification of Retinoic Acid in Plasma using RAEE-d5 as an Internal Standard

This protocol describes the extraction and quantification of all-trans-retinoic acid (atRA) from plasma samples.

Materials:

-

Plasma samples

-

This compound (RAEE-d5) internal standard solution (in ethanol)

-

0.025 M KOH in ethanol

-

Hexane

-

4 M HCl

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation: To 200 µL of plasma in a glass tube, add a known amount of RAEE-d5 internal standard solution (e.g., 10 ng).[7]

-

Alkaline Hydrolysis: Add 1 mL of 0.025 M KOH in ethanol and vortex thoroughly. This step helps to hydrolyze any retinyl esters present.

-

Liquid-Liquid Extraction (LLE) - Step 1: Add 5 mL of hexane, vortex for 2 minutes, and centrifuge to separate the phases. The upper hexane layer contains neutral lipids and can be discarded.[9]

-

Acidification: To the remaining aqueous layer, add 50 µL of 4 M HCl to acidify the sample, which protonates the retinoic acid, making it extractable into a non-polar solvent.[9]

-

LLE - Step 2: Add another 5 mL of hexane, vortex for 2 minutes, and centrifuge. The upper hexane layer now contains the retinoic acid and the RAEE-d5 internal standard.

-

Evaporation: Carefully transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro metabolism study of RAEE-d5.

References

- 1. Retinol and retinyl esters: biochemistry and physiology: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics [mdpi.com]

- 3. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid synthesis and functions in early embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of retinoic acid by coenzyme A for the formation of ethyl retinoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Retinoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological functions of retino-ic acid isomers, pivotal signaling molecules derived from vitamin A. We delve into their mechanisms of action, focusing on their interactions with nuclear re-ceptors, the regulation of gene expression, and their profound impact on cellular processes and embryonic development. This document provides a comprehensive overview for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of retinoid biology.

Introduction to Retinoic Acid Isomers

Retinoic acid (RA) is a crucial metabolite of vitamin A (retinol) that plays a significant role in various biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] RA exists in several isomeric forms, with all-trans-retinoic acid (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA) being the most studied.[1] The distinct biological activities of these isomers are primarily mediated by their differential interactions with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4] Both RAR and RXR families consist of three subtypes (or isotypes): α, β, and γ.[3][5] These receptors function as ligand-inducible transcription factors that, upon binding to RA isomers, regulate the expression of specific target genes.[6]

Quantitative Analysis of Retinoic Acid Isomer Activity

The biological potency of retinoic acid isomers is determined by their binding affinity to RAR and RXR subtypes and their ability to activate transcription. The following tables summarize key quantitative data for the major RA isomers.

Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers to RAR and RXR Subtypes

| Isomer | Receptor Subtype | Dissociation Constant (Kd) (nM) | Reference |

| all-trans-RA (ATRA) | RARα | 0.2 | [5] |

| RARβ | 0.4 | [5] | |

| RARγ | 0.7 | [5] | |

| RXRα | No significant binding | [5] | |

| RXRβ | No significant binding | [5] | |

| RXRγ | No significant binding | [5] | |

| 9-cis-RA | RARα | 0.24 | [5] |

| RARβ | 0.4 | [5] | |

| RARγ | 0.7 | [5] | |

| RXRα | 15.7 | [5] | |

| RXRβ | 18.3 | [5] | |

| RXRγ | 14.1 | [5] | |

| 13-cis-RA | RARs & RXRs | Low affinity, activates neither receptor directly | [1] |

Table 2: Transcriptional Activation (EC50) by Retinoic Acid Isomers

| Isomer | Reporter System | Effective Concentration (EC50) (nM) | Reference |

| all-trans-RA (ATRA) | GAL4-RAR Chimeras | Efficient activation | [5] |

| hRARβ2/RARE (DR5) in keratinocytes | 2.3 | [7] | |

| 9-cis-RA | GAL4-RAR Chimeras | 3-20 | [5] |

| GAL4-RXR Chimeras | 3-20 | [5] | |

| hRARβ2/RARE (DR5) in keratinocytes | 3.8 | [7] | |

| ER-negative breast cancer cells (SK-BR-3) | ~3 | [6] | |

| ER-positive breast cancer cells (T-47D) | ~50-100 | [6] | |

| 4-oxo-retinoic acid | RARα | 33 | [8] |

| RARβ | 8 | [8] | |

| RARγ | 89 | [8] |

Signaling Pathways of Retinoic Acid Isomers

The biological effects of retinoic acid isomers are primarily mediated through the canonical RAR/RXR signaling pathway. This pathway involves the metabolic activation of retinol to retinoic acid, followed by the binding of RA isomers to nuclear receptors, which then modulate gene transcription.

Metabolic Pathway of Retinoic Acid Synthesis

Retinoic acid is synthesized from retinol through a two-step oxidation process. Retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.

Metabolic conversion of retinol to retinoic acid.

Canonical RAR/RXR Signaling Pathway

In the nucleus, RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist, such as ATRA or 9-cis-RA, to the ligand-binding domain of RAR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which then promote the transcription of the target gene.[3][9]

Canonical RAR/RXR signaling pathway.

Key Biological Functions

Retinoic acid isomers, through the activation of RARs and RXRs, regulate a multitude of genes involved in critical biological processes.

-

Embryonic Development: RA signaling is essential for the proper development of the nervous system, heart, eyes, and limbs.[1][10] It acts as a morphogen, creating a concentration gradient that patterns the developing embryo.[1]

-

Cell Differentiation and Proliferation: RA isomers are potent regulators of cell fate, inducing differentiation and inhibiting proliferation in various cell types, including neuronal and epithelial cells.[3][11]

-

Immune Function: Retinoids play a role in the development and function of the immune system.[12]

-

Homeostasis: In adult tissues, RA is involved in maintaining the normal function of various organs and tissues.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of retinoic acid isomer function.

Quantification of Retinoic Acid Isomers by HPLC-MS/MS

This protocol describes a highly sensitive method for the simultaneous quantification of retinoic acid isomers in biological samples.[13][14][15]

Materials:

-

Biological samples (plasma, tissue homogenates)

-

Internal standards (e.g., deuterated RA isomers)

-

Extraction solvent (e.g., hexane/ethyl acetate)

-

HPLC system with a C18 reverse-phase column

-

Tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[16]

Procedure:

-

Sample Preparation: Homogenize tissue samples in a suitable buffer. To plasma or tissue homogenate, add the internal standard solution.

-

Extraction: Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases. Collect the organic phase containing the retinoids.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase.

-

HPLC Separation: Inject the reconstituted sample into the HPLC system. Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) to separate the different RA isomers.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use selected reaction monitoring (SRM) to specifically detect and quantify each RA isomer and its corresponding internal standard based on their specific precursor-to-product ion transitions.

-

Quantification: Create a standard curve using known concentrations of RA isomers. Calculate the concentration of each isomer in the biological sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Workflow for HPLC-MS/MS quantification of RA isomers.

Retinoid Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of retinoic acid isomers for RARs and RXRs.[5]

Materials:

-

Nuclear extracts from cells overexpressing a specific RAR or RXR subtype.

-

Radiolabeled retinoic acid ([³H]-ATRA for RARs, [³H]-9-cis-RA for RXRs).

-

Unlabeled retinoic acid isomers (for competition).

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, incubate a fixed amount of nuclear extract and a fixed concentration of radiolabeled retinoic acid with increasing concentrations of the unlabeled competitor retinoic acid isomer.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radiolabeled ligand as a function of the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand). The dissociation constant (Kd) of the unlabeled ligand can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay for Transcriptional Activity

This protocol describes a cell-based assay to measure the ability of retinoic acid isomers to activate transcription through RARs and RXRs.[17][18]

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa, or MCF-7).[17]

-

Expression plasmids for the desired RAR and RXR subtypes.

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more RAREs.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the RAR and RXR expression plasmids, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

Treatment: After transfection, treat the cells with various concentrations of the retinoic acid isomer to be tested. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) using a luminometer and the appropriate assay reagents.

-

Data Analysis: Normalize the reporter gene activity to the control enzyme activity to account for variations in transfection efficiency and cell number. Plot the normalized reporter activity as a function of the retinoic acid isomer concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the isomer that produces 50% of the maximal response.

Workflow for a reporter gene assay.

Conclusion

The isomers of retinoic acid exhibit distinct biological functions primarily through their differential activation of RAR and RXR nuclear receptors. All-trans-retinoic acid is a potent activator of RARs, while 9-cis-retinoic acid activates both RARs and RXRs. In contrast, 13-cis-retinoic acid has low affinity for these receptors and is thought to act as a pro-drug. The intricate regulation of gene expression by these isomers underscores their critical roles in a vast array of physiological and developmental processes. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for advancing research and developing novel therapeutics targeting the retinoid signaling pathway.

References

- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Classical pathways of gene regulation by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Human Retinoic Acid Receptor alpha ELISA Kit (RARA) (ab282877) | Abcam [abcam.com]

- 13. sciex.com [sciex.com]

- 14. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. indigobiosciences.com [indigobiosciences.com]

Methodological & Application

Quantification of retinoic acid in plasma using LC-MS/MS and Retinoic acid ethyl ester-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule involved in diverse physiological processes, including embryonic development, cellular differentiation, and immune function.[1][2][3] Dysregulation of RA signaling has been implicated in various diseases, making the accurate quantification of its endogenous levels in biological matrices like plasma essential for both basic research and clinical drug development.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of all-trans-retinoic acid (atRA) in human plasma. The protocol employs a stable isotope-labeled internal standard for accurate and precise measurement. While the prompt specified retinoic acid ethyl ester-d5, the literature more commonly supports the use of deuterated retinoic acid (e.g., atRA-d5) for this application to closely mimic the analyte's behavior.[4]

Retinoic Acid Signaling Pathway

Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][5] Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5][6] This signaling cascade regulates the expression of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis.[1]

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow for Retinoic Acid Quantification

The quantification of retinoic acid from plasma samples involves several key steps, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.

Caption: Experimental workflow for plasma retinoic acid quantification.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature for the quantification of all-trans-retinoic acid in human plasma.[4][7][8]

1. Materials and Reagents

-

All-trans-retinoic acid (atRA) standard

-

All-trans-retinoic acid-d5 (atRA-d5) internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

2. Standard and Internal Standard Stock Solution Preparation

-

Prepare stock solutions of atRA and atRA-d5 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Store stock solutions in amber vials at -80°C to protect from light and degradation.[4]

-

Prepare working solutions by diluting the stock solutions in methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample in an amber microcentrifuge tube, add 10 µL of atRA-d5 internal standard working solution (concentration to be optimized, e.g., 500 pg/mL).[4]

-

Acidify the sample with 5 µL of 10 M hydrochloric acid.[4]

-

Add 400 µL of methanol for protein precipitation and vortex for 30 seconds.[4]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a new amber tube.

-

Add 300 µL of hexane and 300 µL of ethyl acetate, and vortex for 10 seconds.[4]

-

Allow phase separation for 20 minutes at 4°C in the dark.[4]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY BEH C18 (1.7 µm, 2.1 x 50 mm)[4] |

| Column Temp. | 20°C[4] |

| Autosampler Temp. | 4°C[4] |

| Mobile Phase A | 0.1% Formic acid in Water[4] |

| Mobile Phase B | 0.1% Formic acid in Methanol[4] |

| Flow Rate | 0.2 mL/min[4] |

| Injection Vol. | 10-30 µL[4] |

| Gradient | 80% A to 0% A (0-4 min), isocratic at 0% A (4-6 min), 0% A to 80% A (6-15 min)[4] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | atRA: m/z 301.2 → 205; atRA-d5: m/z 306.2 → 210 (example transitions, should be optimized) |

5. Calibration Curve and Quality Controls

-

Prepare a 7-point calibration curve by spiking blank human plasma with known concentrations of atRA (e.g., 50–3200 pg/mL).[4]

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be run with the study samples to ensure accuracy and precision.

Quantitative Data Summary

The performance of the LC-MS/MS method for atRA quantification is summarized below. The data is compiled from representative studies in the field.

| Parameter | Result | Reference |

| **Linearity (R²) ** | > 0.99 | [4][7][9] |

| Lower Limit of Quantification (LLOQ) | 20 - 50 pg/mL | [4] |

| Lower Limit of Detection (LLOD) | 20 pg/mL | [4] |

| Extraction Recovery | 89.7 ± 9.2% | [4] |

| Intra-day Precision (%CV) | < 8% | [7][10] |

| Inter-day Precision (%CV) | < 12.5% | [10] |

| Intra-day Accuracy (%RE) | within ±8% of nominal | [10] |

| Inter-day Accuracy (%RE) | 98.98% to 106.19% | [7] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of all-trans-retinoic acid in human plasma.[7][9] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in both research and clinical settings. Proper sample handling, including protection from light, is crucial for obtaining accurate results due to the light-sensitive nature of retinoids.[7]

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Retino-ic Acid in Tissue Samples by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinoic acid (RA), a biologically active metabolite of vitamin A, is a critical signaling molecule that regulates a multitude of physiological and developmental processes, including cell differentiation, proliferation, and apoptosis.[1][2] Accurate quantification of endogenous retinoic acid in tissue samples is crucial for understanding its role in both normal physiology and various disease states. This application note provides a detailed protocol for the sensitive and specific quantification of all-trans-retinoic acid (atRA) in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with all-trans-retinoic acid-d5 (atRA-d5) as an internal standard.

Experimental Protocols

This section details the necessary steps for sample preparation, extraction, and LC-MS/MS analysis of retinoic acid from tissue samples.

1. Sample Preparation and Extraction

Extreme care must be taken during sample collection and handling to prevent the isomerization and oxidation of retinoids.[3] All procedures should be performed under yellow or red light to minimize degradation.

-

Tissue Homogenization:

-

Immediately after collection, freeze tissue samples in liquid nitrogen and store them at -80°C until analysis.[4]

-

On the day of extraction, weigh the frozen tissue (typically 10-50 mg).

-

Homogenize the tissue in an appropriate buffer on ice.

-

-

Liquid-Liquid Extraction:

-

To the tissue homogenate, add a known amount of the internal standard, all-trans-retinoic acid-d5 (atRA-d5).[5]

-

For protein precipitation, add 400 µL of methanol and vortex.[6]

-

Acidify the sample by adding a small volume of concentrated acid (e.g., 5 µL of 10 M HCl).[6]

-

Add extraction solvents, such as a mixture of hexane and ethyl acetate, to the sample.[6]

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.[3][6]

-

Carefully transfer the upper organic layer, which contains the retinoic acid, to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.[3]

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradients.[7]

-

Column: A C18 reversed-phase column is commonly used for the separation of retinoids (e.g., HyPURITY C18, 150 mm × 2.1 mm, 5 µm).[8]

-

Mobile Phase: A typical mobile phase consists of a gradient of methanol and water, often with a small percentage of an acid like formic or acetic acid to improve peak shape.[8][9]

-

Flow Rate: A flow rate of 0.3 mL/min is often employed.[8]

-

Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.[8]

-

-

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[8]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for retinoic acid analysis.[6][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]

-

MRM Transitions:

-

atRA: m/z 301.4 → 123.1[8]

-

atRA-d5 (Internal Standard): The transition for the deuterated internal standard will be shifted by the number of deuterium atoms. For example, a d5 variant would have a precursor ion of m/z 306.4. The product ion may or may not be shifted depending on the fragmentation pattern.

-

-

Data Presentation

The following tables summarize typical quantitative data for all-trans-retinoic acid in various mouse tissues. Concentrations can vary based on factors such as age, diet, and genetic background of the animals.

Table 1: All-trans-Retinoic Acid Concentrations in Tissues of C57BL/6 Male Mice (2-4 months old) [10]

| Tissue | atRA Concentration (pmol/g) |

| Liver | ~7-9.6 |

| Kidney | ~7-9.6 |

| Testis | ~7-9.6 |

| Brain | ~7-9.6 |

| Serum | 1.9 ± 0.6 pmol/mL |

Table 2: All-trans-Retinoic Acid Concentrations in Brain Regions of C57BL/6 Female Mice (12 months old) [10]

| Brain Region | atRA Concentration (pmol/g ± S.E.M.) |

| Whole Brain | 5.4 ± 0.4 |

| Cerebellum | 10.7 ± 0.3 |

| Cortex | 2.6 ± 0.4 |

| Hippocampus | 8.4 ± 1.2 |

| Striatum | 15.3 ± 4.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of retinoic acid in tissue samples.

Caption: Experimental workflow for retinoic acid analysis.

Retinoic Acid Signaling Pathway

The diagram below provides a simplified overview of the retinoic acid signaling pathway, from its synthesis to its action on gene transcription.

References

- 1. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Retinoic Acid Isomers in Cell Culture using a Validated UHPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract Retinoic acid (RA), a critical metabolite of vitamin A, governs numerous biological processes, including cell differentiation, proliferation, and apoptosis, primarily through its action as a ligand for nuclear receptors.[1][2][3] The biological activity of RA is highly dependent on its isomeric form, with all-trans-retinoic acid (atRA), 13-cis-retinoic acid (13-cis-RA), and 9-cis-retinoic acid (9-cis-RA) being the most studied. Accurate quantification of these isomers in cellular models is crucial for understanding their distinct biological roles and for the development of retinoid-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of retinoic acid isomers from cell culture samples using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method described herein includes protocols for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and reproducibility for cellular analysis.

Retinoic Acid Signaling Pathway

Retinoic acid signaling is initiated by the cellular uptake of retinol (Vitamin A).[4] Within the cytoplasm, retinol undergoes a two-step oxidation process to first form retinaldehyde and subsequently retinoic acid. RA is then transported into the nucleus, where it binds to Retinoic Acid Receptors (RAR), which form heterodimers with Retinoid X Receptors (RXR).[4] This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription and initiating a cellular response.[1][4]

Caption: Overview of the Retinoic Acid (RA) signaling cascade.

Experimental Workflow

The analytical process involves several key stages, starting from the preparation of cultured cells, followed by an efficient extraction of the target analytes, and concluding with instrumental analysis. Due to the light and oxidative sensitivity of retinoids, it is imperative to perform all sample handling steps under dim or amber light and to minimize exposure to air.[5][6]

Caption: General workflow for RA isomer analysis in cell culture.

Experimental Protocols

Materials and Reagents

-

Standards: All-trans-retinoic acid (atRA), 13-cis-retinoic acid (13-cis-RA), 9-cis-retinoic acid (9-cis-RA), and an appropriate internal standard (IS), such as all-trans-4,4-dimethyl-RA or d5-atRA.[5][7]

-

Solvents: LC-MS grade acetonitrile, methanol, water, hexane, and ethyl acetate.

-

Additives: Formic acid (LC-MS grade).

-

Cell Culture: Appropriate cell lines, culture media, fetal bovine serum (FBS), and phosphate-buffered saline (PBS).

-

Labware: Amber glass vials, amber microcentrifuge tubes, and glassware protected from light.

Standard Solution Preparation

-

Prepare individual stock solutions of each retinoic acid isomer and the internal standard in ethanol or methanol at a concentration of 1 mg/mL.

-

Store stock solutions in amber glass vials at -80°C.

-

Prepare a mixed working standard solution containing all isomers by diluting the stock solutions.

-

Generate a calibration curve by serially diluting the mixed working standard solution to achieve a concentration range relevant for the expected cellular concentrations (e.g., 50 pg/mL to 3200 pg/mL).[7]

Cell Culture and Harvesting

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Treat cells with compounds of interest or vehicle control for the specified duration.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Harvest cells by either trypsinization or using a cell scraper. Collect the cell suspension in an amber microcentrifuge tube.

-

Centrifuge the cell suspension to pellet the cells. Discard the supernatant.

-

Record the cell number or measure the protein content for normalization purposes.

Sample Preparation: Cell Pellet Extraction

This protocol is adapted from established methods for biological sample extraction.[5][8]

-

Lysis: Resuspend the cell pellet in a small volume of deionized water. Lyse the cells by sonication on ice.

-

Internal Standard: Add the internal standard solution to the cell lysate to account for extraction efficiency and matrix effects.[5]

-

Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to the lysate, vortex thoroughly for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new amber tube. Add 1.2 mL of a hexane/ethyl acetate mixture. Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge for 10 minutes to facilitate phase separation.

-

Collection: Carefully transfer the upper organic layer containing the retinoids to a new amber tube.

-

Dry-Down: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., 1:3 water/methanol).[8] Vortex and transfer to an amber autosampler vial for analysis.

UHPLC-MS/MS Method Parameters

| Parameter | Condition |

| UHPLC System | Agilent 1290 UHPLC or equivalent[9] |

| Column | Ascentis Express RP-Amide (2.1 x 100 mm, 2.7 µm) or Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[7][10] |

| Mobile Phase A | Water with 0.1% Formic Acid[7][9] |

| Mobile Phase B | Acetonitrile/Methanol (e.g., with 0.1% Formic Acid)[7][9] |

| Flow Rate | 0.2 - 0.5 mL/min[7][9] |

| Column Temperature | 20 - 40°C[7][9] |

| Injection Volume | 10 µL |

| Gradient Example | A linear gradient is typically used to resolve the isomers. For example, start with a high percentage of Mobile Phase A, decrease to a low percentage over several minutes to elute the analytes, followed by a wash and re-equilibration step.[5][7][9] |

| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX or Thermo TSQ)[8][10] |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in positive or negative mode.[5] |

| Scan Type | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Example MRM Transitions | atRA / 13-cis-RA: m/z 301.2 → 205.1 (Quantifier), m/z 301.2 → 157.1 (Qualifier) (Positive Mode) or m/z 299.2 → 255.2 (Negative Mode) |

Method Performance & Quantitative Data

The performance of UHPLC-MS/MS methods for retinoic acid analysis is characterized by high sensitivity and a broad linear range. The data presented below is a summary compiled from various published methods.

| Analyte | Linear Range | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Reference |

| all-trans-RA (atRA) | 50 - 3200 pg/mL | 50 pg/mL | 20 pg/mL | [7] |

| all-trans-RA (atRA) | 20 fmol - 10 pmol | ~20 fmol | 10 fmol | [5] |

| 13-cis-RA | 1 - 10 ng/mL | 1 ng/mL | 0.15 ng/mL | [11] |

| 9-cis-RA | 1 - 10 ng/mL | 1 ng/mL | 0.15 ng/mL | [11] |

| Multiple Isomers | 12 - 300,000 pg/mL | 12 pg/mL | Not Reported | [10][12] |

Conclusion

This application note details a robust and highly sensitive UHPLC-MS/MS method for the simultaneous quantification of retinoic acid isomers in cell culture samples. The protocol provides a comprehensive workflow from cell harvesting and extraction to instrumental analysis. The high selectivity of tandem mass spectrometry combined with the efficient separation by UHPLC allows for accurate measurement of biologically relevant isomers, even at low endogenous concentrations. This method is an invaluable tool for researchers in pharmacology, developmental biology, and oncology to investigate the complex roles of retinoid signaling in cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. sciex.com [sciex.com]

Application Note: Quantitative Analysis of Vitamin A Metabolites Using Retinoic Acid Ethyl Ester-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract The accurate quantification of vitamin A (retinol) and its biologically active metabolite, retinoic acid (RA), is crucial for understanding its roles in various physiological processes, including cell proliferation, differentiation, and immune function.[1][2][3] Analytical challenges, such as matrix effects and variations in sample extraction efficiency, can compromise the accuracy of results. This application note describes a robust and sensitive method for the analysis of vitamin A metabolites in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol incorporates retinoic acid ethyl ester-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for sample loss during preparation and for ion suppression or enhancement during analysis.[4][5]

Introduction: The Role of Vitamin A and Retinoic Acid

Vitamin A is a fat-soluble vitamin essential for numerous biological functions.[3] It is obtained from the diet as retinyl esters from animal sources or as provitamin A carotenoids from plants.[2] In the body, retinol is converted to its active form, all-trans-retinoic acid (atRA), through a two-step oxidation process.[2][6]

atRA functions as a potent signaling molecule that regulates gene expression by binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7] This signaling pathway is critical for embryonic development, tissue homeostasis, and the regulation of the immune system.[3][7] Given its potent biological activities, the concentration of RA in tissues is tightly regulated.[2] Therefore, sensitive and accurate analytical methods are required to quantify endogenous levels of RA and its related metabolites for both clinical research and drug development.

Retinoic Acid Synthesis and Signaling Pathway

The conversion of dietary vitamin A to active retinoic acid and its subsequent signaling is a well-regulated process. Retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[2][6] RA then enters the nucleus to regulate gene transcription.

Caption: Vitamin A metabolism and retinoic acid signaling pathway.

Principle of the Method: Stable Isotope Dilution

This method employs the principle of stable isotope dilution coupled with LC-MS/MS. A known concentration of a stable isotope-labeled version of the analyte, this compound, is added to the sample at the beginning of the extraction process. This internal standard (IS) is chemically identical to the analyte of interest but has a higher mass due to the deuterium atoms.

The IS co-elutes with the endogenous analyte and experiences the same extraction losses and matrix effects.[4] By measuring the peak area ratio of the analyte to the IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery. The use of a matched stable isotope is strongly recommended for mass spectrometry detection to minimize analytical variability.[5]

Caption: Principle of using a stable isotope-labeled internal standard.

Experimental Protocols

Disclaimer: All sample preparation steps involving retinoids should be performed under yellow or red light to prevent photodegradation.[8]

Materials and Reagents

-

all-trans-Retinoic Acid (atRA) standard (Sigma-Aldrich or equivalent)

-

all-trans-Retinoic Acid-d5 Ethyl Ester (Pharmaffiliates, Santa Cruz Biotechnology or equivalent)[9][10]

-

LC-MS Grade Methanol, Acetonitrile, Water, Ethyl Acetate, Hexane

-

Formic Acid (99%+)

-

Human Plasma/Serum (or other biological matrix)

-

Ammonium Acetate

-

Amber glass vials and tubes

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare stock solutions of atRA and this compound (IS) in methanol. Store in amber vials at -80°C.

-

Working Standard Solutions: Serially dilute the atRA primary stock with 50:50 methanol:water to prepare a series of calibration standards ranging from 50 pg/mL to 3200 pg/mL.[11]

-

Internal Standard Working Solution (50 nM): Dilute the IS primary stock solution with acetonitrile to a final concentration of 50 nM.[12]

Sample Preparation (from Human Plasma)

The following protocol is adapted from established methods for retinoic acid extraction.[11][12]

-